(3,4-Dichlorobenzyl)hydrazine

Neuroscience MAO Inhibition Aralkylhydrazine SAR

(3,4-Dichlorobenzyl)hydrazine (CAS 51421-15-9) is a halogenated aralkylhydrazine characterized by a hydrazine moiety attached to a benzyl group with chlorine substitutions at the 3 and 4 positions. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for constructing heterocyclic systems and as a precursor to bioactive hydrazone derivatives.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 51421-15-9
Cat. No. B1646757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorobenzyl)hydrazine
CAS51421-15-9
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNN)Cl)Cl
InChIInChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2
InChIKeyOMBMILBFFMGAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichlorobenzyl)hydrazine (CAS 51421-15-9) for Research Procurement: A Specialized Benzylhydrazine Building Block for Drug Discovery


(3,4-Dichlorobenzyl)hydrazine (CAS 51421-15-9) is a halogenated aralkylhydrazine characterized by a hydrazine moiety attached to a benzyl group with chlorine substitutions at the 3 and 4 positions. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for constructing heterocyclic systems and as a precursor to bioactive hydrazone derivatives [1]. A key commercially available form, the hydrochloride salt, is often supplied at a standard purity of 97% , though the free base is available at 98% purity for specific synthetic applications requiring the unprotected amine . Its value lies not as an end-product therapeutic, but as a critical building block whose specific substitution pattern dictates the pharmacological profile of the final compounds [2].

Why Substituting (3,4-Dichlorobenzyl)hydrazine (CAS 51421-15-9) with a Positional Isomer Can Derail Your SAR Study


In drug discovery, the assumption that positional isomers of dichlorobenzylhydrazines are interchangeable building blocks is a high-risk strategy that can invalidate structure-activity relationship (SAR) data. The 3,4-dichloro configuration creates a unique electronic and steric environment that directly impacts both the synthetic reactivity of the hydrazine group and the biological target engagement of the final molecule. A foundational study on hydrazine derivatives explicitly showed that the 3,4-dichloro pattern on aralkylhydrazines profoundly alters central nervous system (CNS) activity, shifting the pharmacological profile to a tranquilizer effect, in contrast to the antidepressant activity of other analogs like α-methylbenzylhydrazine [1]. This demonstrates that the location of halogen atoms is not a minor modification but a fundamental determinant of biological outcome. Therefore, substituting (3,4-dichlorobenzyl)hydrazine with, for instance, the 2,4- or 2,6-isomer is not a direct replacement but rather the introduction of a new chemical entity with an unpredictable activity profile, making procurement of the exact isomer essential for reproducible research [1].

Quantitative Evidence for Selecting (3,4-Dichlorobenzyl)hydrazine Over Its Analogs


Distinct CNS Pharmacological Profile: 3,4-Dichloro Derivatives Are Tranquilizers, Not Antidepressants

In a comparative study of approximately 300 hydrazine derivatives for CNS activity, a class-level inference was established where many N1-aralkyl-N2-acylhydrazines bearing the 3,4-dichloro substitution pattern were classified as tranquilizers, while the most promising antidepressant was α-methylbenzylhydrazine (Actomol) [1]. This demonstrates that the 3,4-dichloro configuration on the benzyl ring directs CNS activity toward a specific pharmacological phenotype that is qualitatively different from other substitutions.

Neuroscience MAO Inhibition Aralkylhydrazine SAR

Higher Purity Free Base Available (98%) for Sensitive Synthetic Applications vs. Hydrochloride Salt

When synthetic protocols require the free base form to avoid hydrochloride salt interference, the standard purity available for (3,4-Dichlorobenzyl)hydrazine is 98% . This contrasts with its more common hydrochloride salt, which is typically supplied at a lower purity of 97% . While this 1% difference may seem marginal, it represents a quantifiable difference in specs that can be critical for reactions sensitive to acidic protons or requiring precise stoichiometry where salt mass must be calculated.

Chemical Synthesis Procurement Specifications Purity Comparison

Validated Role as a Key Precursor for Active Quinazolinone Hydrazides in Cancer Research

The utility of (3,4-Dichlorobenzyl)hydrazine is validated by its direct use in synthesizing novel anticancer agents. A 2022 study incorporated this specific building block to create a quinazolinone hydrazide derivative (CM8) [1]. While the final MET kinase inhibitory activity was quantified for other compounds in the series (e.g., CM9 with a p-bromo benzyl group inhibited MET kinase by 37.1–66.3% at 10–50 μM and showed an IC50 of 8.6 μM against EBC-1 lung cancer cells), the synthesis of CM8 itself confirms the compound's unique reactivity for constructing these pharmacophores. This establishes a direct, citable precedent for its use that simpler, unsubstituted benzylhydrazine analogs do not have in this specific therapeutic context.

Medicinal Chemistry Cancer Therapeutics Kinase Inhibitors

Key Application Scenarios for Procuring (3,4-Dichlorobenzyl)hydrazine (CAS 51421-15-9)


Designing and Synthesizing Targeted Anticancer Kinase Inhibitors

A medicinal chemistry team focusing on receptor tyrosine kinase inhibitors, particularly MET or VEGFR, can directly follow published synthetic procedures to generate novel quinazolinone-hydrazone derivatives. Procuring (3,4-Dichlorobenzyl)hydrazine provides the exact building block used to synthesize active compounds like CM8, enabling SAR studies around the 3,4-dichloro substitution as documented in peer-reviewed anticancer research [1].

Developing Anxiolytic or Sedative Drug Candidates in CNS Research

Neuroscience researchers can leverage the class-level pharmacological finding that 3,4-dichloro-substituted hydrazine derivatives are associated with tranquilizing effects, in contrast to the antidepressant activity of other aralkylhydrazines [2]. This provides a rational starting point for synthesizing and screening new chemical entities for anxiolytic activity, using this compound as a core scaffold.

Performing Reactions Requiring High-Purity Free Base Hydrazine Nucleophiles

A synthetic chemist planning a reaction where the hydrochloride salt would be incompatible (e.g., due to acid sensitivity or the need for precise stoichiometric control of the free amine) will specifically procure the 98% pure free base . This choice is driven by the quantifiably higher purity and the absence of a counterion, directly addressing a practical procurement need .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-Dichlorobenzyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.